Structural Classification: A Pyridin-2-yl Piperidine Urea with a Distinct Substitution Pattern
The most critical, directly verifiable differentiation for procurement is the compound's unique substitution pattern. While broad patent literature claims piperidine-urea derivatives for sEH and FAAH inhibition (e.g., US20220354839A1, EP2065369A1), the vast majority of exemplified and biologically profiled compounds feature alternative N-substituents such as 4-(trifluoromethoxy)phenyl, substituted pyrimidinyl, or simple phenyl groups . CAS 2034571-89-4, in contrast, bears a pyridin-2-yl group coupled to a tetrahydrofuran-2-yl methyl urea. No publicly available peer-reviewed study or patent example provides a direct, quantitative head-to-head biological comparison of this exact compound against a close structural analog. The existing sEH inhibitor data, such as a Ki of 1.40 nM for a 4-(trifluoromethoxy)phenyl piperidine-urea (BDBM408978) , serves only as a class-level benchmark and cannot be used to infer the specific activity of this compound.
| Evidence Dimension | Target engagement (sEH inhibition) based on structural class |
|---|---|
| Target Compound Data | No publicly available quantitative target engagement data. |
| Comparator Or Baseline | BDBM408978 (Piperidine-urea derivative with 4-(trifluoromethoxy)phenyl substituent): Ki = 1.40 nM for human sEH |
| Quantified Difference | Not calculable. The structural divergence is a complete substitution of the N-aryl group (pyridin-2-yl vs 4-trifluoromethoxy-phenyl), precluding direct numerical comparison. |
| Conditions | The comparator data was generated using recombinant human sEH in a FRET-based assay. No equivalent assay data exists for the target compound. |
Why This Matters
Procurement decisions must be based on the specific, unique structure when exploratory SAR studies are the goal; substituting a near-analog risks altering the entire biological profile, as evidenced by the known sensitivity of this scaffold class to N-substituent changes.
- [1] Patents-Review.com. (2022). Piperidine urea derivatives as soluble epoxide hydrolase inhibitors. U.S. Patent No. US20220354839A1. View Source
- [2] BindingDB. BDBM408978 (US10377744, Compound No. 1). Affinity Data for Bifunctional epoxide hydrolase 2: Ki = 1.40 nM. View Source
